3-(4-Methylphenoxy)benzoic acid
Description
Contextualization within Aromatic Carboxylic Acids
As a member of the aromatic carboxylic acid family, 3-(4-Methylphenoxy)benzoic acid shares fundamental characteristics with compounds like benzoic acid itself. chegg.comresearchgate.net These molecules are defined by the presence of a carboxyl group (-COOH) attached to an aromatic ring system. This functional group imparts acidic properties and allows for a variety of chemical reactions, including esterification and amidation. chemixl.com The presence of the ether linkage and the additional methyl group on the phenoxy ring in this compound differentiates it from simpler aromatic carboxylic acids, influencing its solubility, reactivity, and biological activity. chemimpex.com
The biogenesis of benzoic acids in nature is a complex process, often involving the shikimate pathway or the degradation of cinnamic acid. tu-braunschweig.de While the specific biosynthetic pathway for this compound is not detailed, its structural motifs are found in a wide array of natural products and synthetic compounds. tu-braunschweig.de The study of such substituted benzoic acids provides valuable insights into structure-activity relationships and the design of new functional molecules.
Significance in Pharmaceutical and Agrochemical Research Intermediacy
The primary significance of this compound in the scientific community lies in its role as a key intermediate. chemimpex.com An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. In the pharmaceutical sector, this compound serves as a foundational scaffold for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comchemimpex.com Research has indicated its utility in the development of anti-inflammatory agents and analgesics. chemimpex.com The structural framework of this compound allows for modifications that can be tailored to interact with specific biological targets.
In the agrochemical industry, this compound is a crucial precursor for the synthesis of herbicides and fungicides. chemimpex.comchemimpex.com The development of effective crop protection agents is a continuous effort to ensure food security, and intermediates like this compound are instrumental in creating new active ingredients. Its structural features can be leveraged to design molecules that are effective against specific weeds or fungal strains while aiming for minimal environmental impact. chemimpex.com
Current Research Landscape and Scholarly Focus
The current research landscape for this compound and related compounds is active and multifaceted. A significant area of investigation involves its application in polymer chemistry, where it can be used to formulate specialty polymers with enhanced thermal stability and mechanical properties. chemimpex.comchemimpex.com
Furthermore, structural analysis, particularly through techniques like X-ray crystallography, is a key focus. Studies on similar phenoxybenzoic acid derivatives reveal how the dihedral angle between the aromatic rings and the formation of hydrogen-bonded dimers in the crystal lattice influence the solid-state properties of these molecules. nih.gov This fundamental understanding is crucial for controlling the physical properties of materials derived from these compounds.
The synthesis of new derivatives continues to be a major thrust in the research community. By modifying the core structure of this compound, scientists aim to discover novel compounds with enhanced or entirely new biological activities. This ongoing exploration underscores the compound's versatility and its continued importance in the advancement of chemical and biological sciences.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-5-7-12(8-6-10)17-13-4-2-3-11(9-13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFNHFHOMMSCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303499 | |
| Record name | 3-(4-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62507-86-2 | |
| Record name | 3-(4-Methylphenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62507-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062507862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62507-86-2 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 4 Methylphenoxy Benzoic Acid
Established Synthetic Pathways
Ullmann-type Coupling Approaches
The Ullmann condensation, a classic method for forming carbon-oxygen bonds between aryl groups, represents a primary route to 3-(4-Methylphenoxy)benzoic acid. nih.govscispace.com This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. nih.gov In the context of synthesizing the target molecule, this would involve the reaction of 3-halobenzoic acid with p-cresol (B1678582).
A specific example is the Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.goviucr.org While this example synthesizes a structural isomer, the fundamental principle of a copper-catalyzed reaction between a halobenzoic acid and a cresol (B1669610) is directly applicable. The reaction often requires high temperatures and the use of a base to facilitate the coupling. nih.gov
Table 1: Examples of Ullmann-type Coupling Reactions
| Aryl Halide | Phenol | Catalyst | Base | Product |
| 2-chloro-3-methyl-benzoic acid | 4-methylphenol | Copper | - | 3-Methyl-2-(4-methylphenoxy)benzoic acid |
| o-bromobenzoic acid | diketones/malonates | copper-bronze/copper acetate | sodium | Coupled product |
This table presents examples of Ullmann reactions, illustrating the variety of reactants and catalysts that can be employed in this type of coupling.
Condensation Reaction Strategies
Condensation reactions provide an alternative pathway to diaryl ethers. One such strategy involves the nucleophilic aromatic substitution of an activated aryl halide with a phenoxide. For instance, the synthesis of 1-(4-methyl phenoxy),4-phenoxy benzene (B151609), an intermediate for a related benzoic acid, is achieved through the nucleophilic condensation of phenol, para-cresol, and para-dihalobenzene. google.com This "one-pot" process, which can also be performed in two separate steps, highlights the versatility of condensation strategies. google.com
Another relevant approach is the reaction between a diphenyliodo-2-carboxylate and a phenoxide, which, although sometimes resulting in lower yields and byproducts like xanthone, is a valid condensation method. scispace.com
Multi-step Reaction Sequences (e.g., Esterification, Hydrolysis, Etherification)
Multi-step sequences offer a versatile and often highly controllable route to this compound. These sequences can involve a combination of fundamental organic reactions. A common strategy begins with the esterification of a benzoic acid derivative, followed by an etherification step to form the diaryl ether linkage, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.
For example, a general procedure involves reacting a hydroxybenzoic acid methyl ester with a suitable reagent to form the ether bond, followed by hydrolysis. A specific, though related, synthesis is that of methyl 4-cyclobutoxy-3-methoxybenzoate, where methyl vanillate (B8668496) is reacted with bromocyclobutane (B1266235) in the presence of cesium carbonate and DMF. chemicalbook.com This illustrates the etherification of a phenolic ester. Subsequent hydrolysis of the methyl ester would yield the corresponding benzoic acid.
Another multi-step approach involves the initial formation of an acyl chloride from the benzoic acid using a reagent like thionyl chloride or oxalyl chloride. orgsyn.orgorgsyn.orgnih.gov This activated intermediate can then be subjected to further reactions. For instance, the conversion of a benzoic acid derivative to its acid chloride, followed by reaction with ammonium (B1175870) thiocyanate (B1210189), generates a key benzoyl isothiocyanate intermediate. nih.gov While this specific example leads to a different final product, the initial activation of the carboxylic acid is a common step in many multi-step syntheses.
Catalytic Systems and Reaction Optimization
The efficiency and success of the synthetic routes to this compound are heavily influenced by the choice of catalytic systems and the optimization of reaction conditions.
Role of Phase-Transfer Catalysts (e.g., Crown Ethers)
Phase-transfer catalysts (PTCs) are instrumental in facilitating reactions between reactants that are in different, immiscible phases, a common scenario in the synthesis of diaryl ethers. fzgxjckxxb.comresearchgate.net Crown ethers are a prominent class of PTCs that can complex with metal cations, transporting them from an aqueous or solid phase into an organic phase where the reaction occurs. fzgxjckxxb.comrasayanjournal.co.injetir.org
In the context of synthesizing compounds like this compound, a crown ether could be used to solubilize a potassium salt of p-cresol in an organic solvent, thereby enhancing its reactivity towards a 3-halobenzoic acid derivative. rasayanjournal.co.in The effectiveness of a crown ether as a PTC is dependent on its ability to complex the specific cation, the lipophilicity of the resulting ion pair, and the interionic distance within the complex. rasayanjournal.co.in While highly effective, the high cost and potential toxicity of crown ethers can be a drawback for large-scale industrial applications. fzgxjckxxb.com Other PTCs, such as quaternary ammonium and phosphonium (B103445) salts, offer cheaper and more stable alternatives, though they may be less active. fzgxjckxxb.com
Solvent Systems and Reaction Conditions
The choice of solvent and the control of reaction conditions are critical for optimizing the synthesis of this compound. Solvents not only dissolve the reactants but also influence reaction rates and pathways. For Ullmann-type couplings, polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed. nih.gov
In multi-step syntheses, the solvent is chosen based on the specific transformation. For example, the conversion of a benzoic acid to its acyl chloride is often carried out in dichloromethane (B109758) (DCM). orgsyn.orgorgsyn.org The subsequent etherification step might be performed in a solvent like DMF at elevated temperatures. chemicalbook.com
Reaction temperature is another crucial parameter. Ullmann reactions traditionally require high temperatures, often exceeding 200°C. nih.gov However, modern modifications with specific ligands can sometimes allow for milder conditions. Other steps, such as the formation of an acyl chloride, may be initiated at 0°C and then allowed to proceed at room temperature. orgsyn.orgorgsyn.org
The concentration of reactants and the reaction time are also optimized to maximize yield and minimize byproduct formation. For instance, in an oxidation reaction to form a related phenoxybenzoic acid, the reaction was continued for 12 hours until oxygen uptake ceased. google.com
Green Chemistry Principles in Synthesis
In response to the limitations of traditional synthetic methods, the principles of green chemistry are being increasingly applied to the synthesis of this compound and other diaryl ethers. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable chemical processes. Key areas of improvement include the use of alternative energy sources, greener solvent systems, and more efficient catalytic methods.
One of the most promising green chemistry approaches is the use of microwave-assisted synthesis . ajrconline.orgijprdjournal.com Microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times, reduced energy consumption, and higher product yields compared to conventional heating methods. ajrconline.orgijprdjournal.comrasayanjournal.co.in For the Ullmann condensation, microwave heating can facilitate the reaction in minutes as opposed to the hours required for traditional refluxing. rasayanjournal.co.inresearchgate.net This not only saves energy but can also minimize the formation of byproducts that can result from prolonged exposure to high temperatures. researchgate.net
Another significant advancement is the application of phase-transfer catalysis (PTC) . crdeepjournal.orgresearchgate.netfzgxjckxxb.com PTC allows for reactions between reactants in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids) by using a phase-transfer catalyst to shuttle one reactant into the phase of the other. wikipedia.org This can eliminate the need for expensive and hazardous organic solvents that would otherwise be required to dissolve all reactants in a single phase. crdeepjournal.orgdalalinstitute.com In the context of synthesizing this compound, a phase-transfer catalyst could facilitate the reaction between an aqueous solution of the phenoxide and the aryl halide in a non-polar organic solvent, or even under solvent-free conditions. researchgate.net This approach not only reduces solvent waste but can also lead to milder reaction conditions and simplified product purification. fzgxjckxxb.comdalalinstitute.com
The table below summarizes a comparison between traditional and greener synthetic approaches for diaryl ether synthesis, applicable to this compound.
| Parameter | Traditional Ullmann Condensation | Green Chemistry Approaches |
| Energy Source | Conventional heating (reflux) | Microwave irradiation ajrconline.orgijprdjournal.com |
| Reaction Time | Hours to days researchgate.net | Minutes rasayanjournal.co.inresearchgate.net |
| Solvents | High-boiling polar solvents (DMF, NMP) wikipedia.org | Water, non-polar solvents, or solvent-free researchgate.netdalalinstitute.com |
| Catalyst | Stoichiometric copper powder wikipedia.org | Catalytic amounts of soluble copper complexes wikipedia.org |
| Byproducts | Often significant due to harsh conditions | Minimized due to milder conditions and shorter times researchgate.net |
| Overall Efficiency | Moderate yields, high energy consumption | Higher yields, lower energy consumption ajrconline.orgresearchgate.net |
The development and application of these green chemistry principles to the synthesis of this compound represent a significant step forward in sustainable chemical manufacturing. By embracing technologies like microwave-assisted synthesis and phase-transfer catalysis, the chemical industry can continue to produce valuable compounds while minimizing its environmental impact.
Spectroscopic Characterization and Structural Elucidation of 3 4 Methylphenoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
Proton NMR (¹H-NMR) Analysis
The ¹H-NMR spectrum of 3-(4-Methylphenoxy)benzoic acid is anticipated to display distinct signals corresponding to the various protons in the molecule. The aromatic protons on the two benzene (B151609) rings will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic currents. The specific splitting patterns (e.g., doublets, triplets, multiplets) of these aromatic protons would provide detailed information about their substitution patterns. The single proton of the carboxylic acid group is expected to be a broad singlet, significantly downfield, often above δ 10.0 ppm. The methyl group protons on the phenoxy ring would appear as a sharp singlet in the upfield region, likely around δ 2.3 ppm.
Expected ¹H-NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Aromatic (Benzoic Acid Ring) | 7.0 - 8.0 | Multiplets |
| Aromatic (Phenoxy Ring) | 6.8 - 7.5 | Multiplets/Doublets |
| Methyl (-CH₃) | ~ 2.3 | Singlet |
Carbon-13 NMR (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing between δ 165 and 175 ppm. The aromatic carbons will resonate in the region of δ 115 to 160 ppm. The carbon attached to the oxygen of the ether linkage and the carbon attached to the carboxylic acid group will be at the lower end of this range. The carbon of the methyl group will produce a signal in the upfield region, generally around δ 20-25 ppm.
Expected ¹³C-NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 165 - 175 |
| Aromatic (C-O, C-C=O) | 150 - 160 |
| Aromatic (C-H) | 115 - 135 |
| Methyl (-CH₃) | 20 - 25 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides insights into the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ range.
Expected FTIR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ether & Acid) | 1200 - 1300 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The C=C ring stretching modes, particularly the "ring breathing" mode around 1000 cm⁻¹, would be prominent. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₂O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (228.24 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da). Cleavage of the ether bond could also lead to characteristic fragments of the phenoxy and benzoic acid moieties.
X-ray Crystallography and Solid-State Structure Analysis
The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction, providing detailed insights into its molecular conformation and the intricate network of intermolecular interactions that govern its crystal packing.
In the crystalline state, molecules of this compound engage in a well-defined packing arrangement dominated by strong hydrogen bonding. A prominent and recurring motif in the crystal structures of benzoic acid and its derivatives is the formation of centrosymmetric carboxylic acid inversion dimers. nih.govresearchgate.netresearchgate.net This holds true for the title compound, where pairs of molecules are linked through robust O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.goviucr.org This interaction involves the hydroxyl group of one molecule's carboxylic acid donating a hydrogen to the carbonyl oxygen of a neighboring, centrosymmetrically related molecule, and vice versa, creating a characteristic R²₂(8) ring motif.
It is noteworthy that many benzoic acid derivatives are known to exhibit polymorphism, where different crystalline forms can arise from variations in molecular conformation or intermolecular interactions. iucr.org While the provided data points to a specific crystalline form for this compound, the potential for polymorphism remains an area of interest in the study of related compounds.
Table 1: Hydrogen-Bond Geometry (Å, °)
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| O—H⋯O | 0.86(2) | 1.80(2) | 2.650(1) | 169(3) |
Data derived from a study on a related isomer, 3-Methyl-2-(4-methylphenoxy)benzoic acid, which exhibits the characteristic carboxylic acid inversion dimer. nih.gov
The conformational flexibility of this compound is primarily defined by the relative orientations of the two aromatic rings and the carboxylic acid group. X-ray crystallographic data provides precise measurements of the dihedral angles that describe this conformation in the solid state.
The dihedral angle between the plane of the benzoic acid ring and the plane of the 4-methylphenoxy group is a critical parameter. For the related isomer, 3-methyl-2-(4-methylphenoxy)benzoic acid, this angle is reported to be 86.7(9)°, indicating a nearly perpendicular arrangement of the two rings. nih.goviucr.orgdoaj.org This twisted conformation minimizes steric hindrance between the two aromatic systems.
Another key conformational feature is the orientation of the carboxylic acid group relative to the benzoic acid ring to which it is attached. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the benzene ring, which allows for resonance stabilization. For instance, in 3-fluoro-4-methylbenzoic acid, the dihedral angle between the benzene ring and the carboxyl group is a mere 6.2(1)°. researchgate.net This coplanarity is a common feature, though some deviation can occur due to crystal packing forces. The planarity of the entire benzoate (B1203000) moiety is also a factor, as seen in some benzoic acid structures where the plane of the phenyl ring is nearly coplanar with that of the carboxylate group. researchgate.net
The specific dihedral angles for this compound itself were not available in the search results, but the data from closely related compounds provides a strong indication of the likely conformational preferences.
Table 2: Selected Crystallographic and Conformational Data for a Related Isomer
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.95081 (17) |
| b (Å) | 6.54110 (15) |
| c (Å) | 21.9729 (4) |
| β (°) | 91.2391 (18) |
| V (ų) | 1286.17 (5) |
| Z | 4 |
| Dihedral Angle (Benzoic Ring – Phenol (B47542) Ring) (°) | 86.7 (9) |
Data for 3-Methyl-2-(4-methylphenoxy)benzoic acid. iucr.org
Computational Chemistry and Molecular Modeling of 3 4 Methylphenoxy Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometry of molecules. DFT methods are employed to calculate a wide array of molecular properties that are crucial for understanding the reactivity and physical characteristics of 3-(4-Methylphenoxy)benzoic acid.
Detailed research findings from DFT studies on related benzoic acid derivatives provide a framework for the expected outcomes for this compound. For instance, geometry optimization using DFT would predict bond lengths, bond angles, and dihedral angles. A key structural feature of phenoxybenzoic acids is the dihedral angle between the two aromatic rings, which significantly influences the molecule's conformation and its interaction with biological targets. In a study of the closely related isomer, 3-Methyl-2-(4-methylphenoxy)benzoic acid, the dihedral angle between the benzoic acid ring and the phenol (B47542) ring was found to be nearly perpendicular, at 86.7(9)°. nih.gov Similar calculations for this compound would be crucial for understanding its three-dimensional shape.
Furthermore, DFT calculations yield important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the charge distribution on the molecule's surface. researchgate.net This allows for the identification of electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which is invaluable for predicting intermolecular interactions. researchgate.net
Table 1: Predicted Quantum Chemical Properties of a Phenoxybenzoic Acid Derivative (Illustrative)
| Property | Predicted Value | Significance |
| Dihedral Angle (Ring-O-Ring) | ~85° | Determines molecular conformation |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces |
Note: This table is illustrative and based on typical values for similar compounds. Specific experimental or computational data for this compound is not widely available in published literature.
Molecular Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function.
While specific docking studies on this compound are not prominently featured in the available literature, studies on other benzoic acid derivatives highlight the methodology. For example, various benzoic acid derivatives have been investigated as potential inhibitors of enzymes like the SARS-CoV-2 main protease nih.gov and for their activity against targets in acute myeloid leukemia. stmjournals.com
A typical molecular docking workflow for this compound would involve:
Preparation of the Receptor: Obtaining the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).
Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry, often using DFT methods.
Docking Simulation: Using software to explore possible binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues are then analyzed. mdpi.com
The binding affinity is a crucial parameter, with a more negative score generally indicating a stronger predicted interaction.
Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative against a Hypothetical Kinase Target
| Parameter | Value | Details |
| Binding Affinity (kcal/mol) | -8.2 | Indicates strong predicted binding |
| Interacting Residues | LYS76, GLU91, LEU132 | Key amino acids in the binding pocket |
| Hydrogen Bonds | 2 (with LYS76, GLU91) | Crucial for specificity and affinity |
| Hydrophobic Interactions | LEU132, VAL64 | Contribute to the stability of the complex |
Note: This table is for illustrative purposes. The specific target and results would depend on the biological activity being investigated for this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-receptor complex in a simulated physiological environment.
For the this compound-protein complex predicted by docking, an MD simulation would track the movements of every atom over a period of nanoseconds. This allows for the evaluation of the stability of the binding pose and the key interactions. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable complex.
In Silico ADME/Tox Prediction and Analysis
Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties must be evaluated. In silico ADME/Tox prediction models use a compound's structure to estimate these properties, allowing for early-stage screening and identification of potential liabilities. nih.gov
For this compound, various computational tools can predict a range of ADME/Tox parameters. These predictions are often based on quantitative structure-property relationships (QSPR) derived from large datasets of known compounds.
Key predicted properties include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important for understanding where the compound will travel in the body.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and can identify potential sites of metabolism on the molecule.
Excretion: Properties related to how the compound is eliminated from the body.
Toxicity: Predictions for mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and other potential toxicities can be made.
Table 3: Illustrative In Silico ADME/Tox Profile for this compound
| Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Plasma Protein Binding | > 90% | May have a longer duration of action |
| Blood-Brain Barrier Permeation | Low | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Note: This table contains hypothetical data for illustrative purposes. Actual values would need to be generated using specific ADME/Tox prediction software.
Structure-Activity Relationship (SAR) Derivation through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for deriving these relationships.
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. jocpr.com For a series of phenoxybenzoic acid analogs, a QSAR study would involve:
Data Set: A collection of phenoxybenzoic acid derivatives with experimentally measured biological activity (e.g., IC50 values).
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, electronic properties from DFT) is calculated.
Model Building: Statistical methods are used to build a model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested.
Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For this compound, a QSAR study could reveal the importance of the methyl group's position and the ether linkage for its activity, and suggest modifications to improve its potency or other properties. For instance, QSAR studies on other benzoic acid derivatives have shown that toxicity can be correlated with parameters like the partition coefficient (logP) and the energy of the lowest unoccupied molecular orbital (ELUMO). jocpr.com
Chemical Reactivity and Derivatization of 3 4 Methylphenoxy Benzoic Acid
Electrophilic and Nucleophilic Substitution Reactions
The aromatic rings of 3-(4-methylphenoxy)benzoic acid are susceptible to electrophilic substitution. The carboxylic acid group is an electron-withdrawing group and a meta-director, which deactivates the benzoic acid ring towards electrophilic attack. quora.com Consequently, electrophilic substitution is more likely to occur on the phenoxy ring, which is activated by the ether oxygen and the methyl group. The ether oxygen is an ortho, para-directing group, as is the methyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, the reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to introduce bromine atoms at the positions ortho and para to the activating groups on the phenoxy ring. masterorganicchemistry.comyoutube.com
Nucleophilic substitution reactions primarily involve the carboxylic acid group and its derivatives. The hydroxyl group of the carboxylic acid can be substituted, for example, in the conversion to an acyl chloride. Nucleophilic aromatic substitution on the rings is less common and would require harsh reaction conditions or the presence of strongly activating or deactivating groups.
Oxidation and Reduction Pathways
The oxidation of this compound can target the methyl group on the phenoxy ring. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium, the methyl group can be oxidized to a carboxylic acid, yielding 4-(3-carboxyphenoxy)benzoic acid. google.com
The reduction of this compound primarily affects the carboxylic acid group. Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the carboxylic acid to a primary alcohol, forming (3-(4-methylphenoxy)phenyl)methanol. The aromatic rings are generally stable to these reducing conditions.
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions.
Esterification: In the presence of an acid catalyst, this compound reacts with various alcohols to form the corresponding esters. youtube.com This reaction, known as Fischer esterification, is a nucleophilic acyl substitution where the alcohol acts as the nucleophile. msu.edu The reaction is typically carried out by refluxing the carboxylic acid and alcohol with a catalytic amount of a strong acid like sulfuric acid. msu.edu
Amidation: Amides can be synthesized from this compound by reaction with amines. youtube.comyoutube.com This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible, often with the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction. ucl.ac.uk
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Methanol, H₂SO₄ | Methyl 3-(4-methylphenoxy)benzoate |
| This compound | Ethanol, H₂SO₄ | Ethyl 3-(4-methylphenoxy)benzoate |
| This compound | SOCl₂, then Aniline | N-Phenyl-3-(4-methylphenoxy)benzamide |
| This compound | Methylamine, DCC | N-Methyl-3-(4-methylphenoxy)benzamide |
Synthesis of Novel Derivatives
The versatile reactivity of this compound allows for the synthesis of a wide array of novel derivatives with potential applications in various fields of chemical research.
Analogues of this compound can be synthesized through various methods, including the Ullmann condensation. This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. For example, reacting 3-hydroxybenzoic acid with 4-chlorotoluene (B122035) or 3-bromobenzoic acid with p-cresol (B1678582) under Ullmann conditions would yield this compound. nih.gov By varying the substituents on both the phenol and the benzoic acid starting materials, a diverse library of phenoxybenzoic acid analogues can be generated. nih.gov
Thioureide derivatives of this compound can be prepared through a multi-step synthesis. researchgate.net The first step typically involves the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). The acyl chloride is then reacted with ammonium (B1175870) thiocyanate (B1210189) or potassium thiocyanate to form an intermediate benzoyl isothiocyanate. nih.gov This reactive intermediate can then be treated with various primary or secondary amines to yield the desired N-substituted thioureide derivatives. researchgate.netnih.gov The addition of the amine to the isothiocyanate is a nucleophilic addition reaction. researchgate.net
The chemical structure of this compound and its derivatives serves as a precursor for the synthesis of various heterocyclic compounds. For instance, derivatives of 1,3,4-thiadiazole (B1197879) can be synthesized from benzoic acid derivatives. jocpr.com One common method involves the reaction of a benzoic acid with thiosemicarbazide (B42300) in the presence of a strong acid, which acts as a dehydrating and cyclizing agent. jocpr.com The resulting aminothiadiazole can then be further modified. For example, Schiff bases can be formed by reacting the amino group with various aldehydes. jocpr.com These reactions open pathways to complex molecules with potential biological activities. researchgate.netnih.govekb.eg
Biological and Pharmacological Research of 3 4 Methylphenoxy Benzoic Acid and Its Derivatives
Anti-inflammatory and Analgesic Potential
While the broader class of phenoxybenzoic acids is recognized for its potential anti-inflammatory properties, specific research into the anti-inflammatory and analgesic activity of 3-(4-Methylphenoxy)benzoic acid is not extensively detailed in the available literature. However, studies on related benzoic acid derivatives provide context for the potential activity of this compound class. For instance, research on compounds like 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid has shown that the presence of a carboxylic acid moiety is a significant structural feature for anti-inflammatory activity. nih.gov Similarly, investigations into various other benzoic acid derivatives confirm their potential to act on inflammatory pathways, often through the modulation of key enzymes. nih.govnih.govmdpi.com
Detailed mechanistic investigations specifically for this compound are limited. However, research on analogous structures provides insight into likely mechanisms. A common target for benzoic acid derivatives is the cyclooxygenase (COX) enzyme system. nih.govnih.gov For example, in-silico studies of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic (B10762653) acid derivative, indicated a high affinity for the COX-2 receptor, suggesting its anti-inflammatory effects are mediated through the inhibition of this enzyme and subsequent signaling pathways like NF-κβ. nih.gov Other benzoic acid derivatives have been shown to inhibit enzymes such as 5-lipoxygenase (5-LOX) and tyrosinase, highlighting the diverse enzymatic modulation potential within this chemical family. mdpi.com
A key aspect of the pharmacological interest in phenoxybenzoic acids is their role as bioisosteres of anthranilic acids. nih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of the amine group in anthranilic acid with an ether linkage in phenoxybenzoic acids is a classic isosteric substitution strategy in medicinal chemistry.
This structural similarity positions phenoxybenzoic acids as potential anti-inflammatory drugs. nih.gov Anthranilic acid derivatives, such as mefenamic acid, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). By mimicking the structure of these established agents, phenoxybenzoic acids are hypothesized to interact with similar biological targets to exert their anti-inflammatory effects.
Antimicrobial Activity Studies
Derivatives of this compound have demonstrated notable antimicrobial activity, with research exploring their efficacy against a range of bacterial and fungal pathogens.
Studies have shown that derivatives of phenoxybenzoic acid exhibit significant antibacterial properties. Research on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid, a closely related structure, revealed specific and potent activity. These compounds were particularly effective against Gram-positive bacteria, with some exhibiting very low Minimum Inhibitory Concentration (MIC) values. researchgate.net Activity was also noted against the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net
Further research into other complex benzoic acid derivatives confirms their potential as antibacterial agents. For example, certain 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives have shown potent inhibitory activity against multi-drug resistant Staphylococcus aureus (MRSA) with MICs as low as 0.25-0.5 µg/mL. nih.gov Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated moderate activity against Gram-positive strains like Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. mdpi.com
Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria (general) | 62.5 to 1000 | researchgate.net |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 to 250 | researchgate.net |
| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives (e.g., 6'a) | Staphylococcus aureus (including MRSA) | 0.25 - 0.5 | nih.gov |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | mdpi.com |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivative (Compound 6) | Staphylococcus aureus strains | 3.12 - 6.25 | mdpi.com |
The antifungal potential of this class of compounds has also been a subject of investigation. The same study on thioureides of 2-(4-methylphenoxymethyl) benzoic acid found that these compounds exhibited their highest antimicrobial activity against planktonic fungal cells, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL against Candida albicans and Aspergillus niger. researchgate.net
Other studies on different benzoic acid derivatives further support these findings. For example, 3,4,5-trihydroxybenzoic acid has been shown to be effective against dermatophytes like Trichophyton sp. and Epidermophyton floccosum with a MIC of 32 µg·mL−1. scirp.orgscirp.org This indicates that the benzoic acid scaffold is a promising starting point for the development of new antifungal agents. nih.govresearchgate.net
Table 2: Antifungal Activity of Selected Benzoic Acid Derivatives
| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 to 62.5 | researchgate.net |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Aspergillus niger | 15.6 to 62.5 | researchgate.net |
| 3,4,5-Trihydroxybenzoic acid | Trichophyton sp. | 32 | scirp.orgscirp.org |
| 3,4,5-Trihydroxybenzoic acid | Epidermophyton floccosum | 32 | scirp.orgscirp.org |
| 3,4,5-Trihydroxybenzoic acid | Candida albicans ATCC 10231 | 128 | scirp.orgscirp.org |
The antimicrobial action of weak acids like benzoic acid and its derivatives is often attributed to their ability to disrupt the internal pH of microbial cells. The generally accepted mechanism involves the passive diffusion of the undissociated, more lipophilic form of the acid across the cell membrane into the cytoplasm.
Once inside the cell, where the pH is typically near neutral, the acid molecule dissociates, releasing a proton (H+) and its corresponding anion. This release of protons leads to the acidification of the cytoplasm. This disruption of the intracellular pH homeostasis can inhibit the function of pH-sensitive enzymes and disrupt metabolic processes, ultimately hindering cell growth or leading to cell death. nih.gov The cell must expend energy to pump out the excess protons, leading to a general energy loss and ATP depletion, which further compromises the cell's viability.
Antioxidant Activity Evaluation
The antioxidant potential of phenolic acids, including derivatives of benzoic acid, is a subject of considerable scientific interest. The ferric reducing antioxidant power (FRAP) assay is a common method used to evaluate this property. Studies have shown that the antioxidant capacity of these compounds is closely linked to their molecular structure, particularly the number and position of hydroxyl groups and the presence of other substituents. nih.gov
Generally, a higher number of hydroxyl groups on the aromatic ring enhances antioxidant activity. For instance, dihydroxybenzoic acids tend to be more potent antioxidants than their monohydroxy counterparts. nih.gov The relative positions of these hydroxyl groups also play a crucial role. For example, 2,3-dihydroxybenzoic acid has been identified as a particularly strong antioxidant. nih.gov
Methylation of the hydroxyl groups, which involves replacing a hydrogen atom with a methyl group, typically leads to a decrease in antioxidant activity. This is because the active electron- and hydrogen-donating hydroxyl groups are blocked. nih.gov For example, the antioxidant efficiency of 3,4-dihydroxybenzoic acid is significantly higher than its methylated derivatives, 4-hydroxy-3-methoxybenzoic acid and 3,4-dimethoxybenzoic acid. nih.gov
The nature of the side chain attached to the benzoic acid core also influences its antioxidant properties. Cinnamic acid derivatives are often found to be more effective antioxidants than their corresponding benzoic acid counterparts. nih.gov This suggests that the electron-withdrawing effect of the carboxylic group and its distance from the aromatic ring are important factors. nih.gov
Interactive Data Table: Antioxidant Activity of Benzoic Acid Derivatives
| Compound | Antioxidant Activity (Relative) | Key Structural Features |
|---|---|---|
| 2,3-dihydroxybenzoic acid | High | Two adjacent hydroxyl groups |
| 3,4-dihydroxybenzoic acid | High | Two adjacent hydroxyl groups |
| 4-hydroxy-3-methoxybenzoic acid | Moderate | One hydroxyl and one methoxy (B1213986) group |
| 3,4-dimethoxybenzoic acid | Low | Two methoxy groups |
| 4-hydroxybenzoic acid | Low | Single hydroxyl group |
Anticancer Research and Cytotoxicity Assessments
Benzoic acid and its derivatives have been investigated for their potential as anticancer agents. Research has demonstrated that these compounds can exhibit cytotoxic effects on various cancer cell lines, inhibiting their growth and proliferation. dergipark.org.tr The specific mechanisms and potency of these effects can vary depending on the cell line and the specific chemical structure of the benzoic acid derivative. dergipark.org.tr
For example, studies have shown that certain benzoic acid derivatives can induce cell death in cancer cells through various mechanisms. nih.gov The presence of hydroxyl groups on the benzoic acid ring appears to be a significant factor in their anticancer activity, with dihydroxylated derivatives often showing greater potency than monohydroxylated or methoxylated counterparts. nih.gov
Apoptotic Pathway Modulation
One of the key mechanisms by which benzoic acid derivatives exert their anticancer effects is through the modulation of apoptotic pathways. Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Some benzoic acid derivatives have been shown to induce apoptosis in cancer cells. nih.gov
For instance, research on 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and its derivatives has demonstrated their ability to induce apoptosis in breast cancer cell lines, such as MCF-7 and MDA-MB-468. nih.gov This apoptotic induction is often associated with the activation of key executioner enzymes like caspase-3. nih.gov Similarly, ferulic acid, a hydroxycinnamic acid, has been shown to trigger apoptosis by altering the expression of pro-apoptotic and anti-apoptotic proteins, including caspases and members of the Bcl-2 family. nih.gov An in silico study on 3-phenoxybenzoic acid and its metabolites also pointed to their involvement in the apoptotic pathway, with a metabolite product of O-glucuronidation showing a high binding affinity for caspases 3 and 8. researchgate.net
Cell Cycle Influence
In addition to inducing apoptosis, certain benzoic acid derivatives can also influence the cell cycle of cancer cells, leading to cell cycle arrest at specific phases. This disruption of the normal cell cycle progression can prevent cancer cells from dividing and proliferating.
Receptor Antagonist/Agonist Activities (e.g., Kappa Opioid Receptor Antagonism, PPAR-β Agonism)
Derivatives of this compound have been explored for their interactions with various cellular receptors, demonstrating potential as receptor antagonists or agonists.
Specifically, research has focused on their activity as kappa opioid receptor (KOR) antagonists. The KOR is a member of the G protein-coupled receptor family and is involved in modulating pain, anxiety, and depression. chemrxiv.org Analogues of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide, which share structural similarities with this compound, have been synthesized and evaluated for their KOR antagonist properties. nih.govacs.org One such analogue, the 3-methylphenoxy derivative (11e), emerged as a highly potent KOR antagonist with significant selectivity over other opioid receptors. acs.org
Furthermore, the broader class of phenoxybenzoic acids has been investigated for their potential to act as peroxisome proliferator-activated receptor (PPAR) agonists. PPARs are nuclear receptors that play a key role in regulating lipid metabolism. While direct evidence for this compound as a PPAR-β agonist is not explicitly detailed in the provided context, related compounds have shown such activity. For instance, certain 3-hydroxy-4-pyridinecarboxylic acid derivatives, which are structurally related to benzoic acids, have been found to exert their anti-inflammatory effects through the PPAR-γ pathway. nih.gov This suggests that the phenoxybenzoic acid scaffold may have the potential for interaction with PPAR subtypes.
Toxicological Profiling and Environmental Impact of Related Compounds
The toxicological profile of compounds related to this compound, such as 3-phenoxybenzoic acid (3-PBA), has been investigated, particularly in the context of their environmental presence as metabolites of pyrethroid insecticides. researchgate.net In silico studies have been employed to predict the potential toxic effects and biological activities of 3-PBA and its metabolites. researchgate.net These computational models suggest that 3-PBA and its metabolic products could have various harmful effects, including potential mutagenicity and acute oral toxicity in rats. researchgate.net
The environmental impact of these compounds is linked to the widespread use of pyrethroids in agriculture and other settings. researchgate.net Due to their relative stability, these insecticides and their metabolites can persist in the environment, leading to human exposure through various routes. researchgate.net
Metabolite Identification and Activity
The metabolism of 3-phenoxybenzoic acid (3-PBA), a related compound, has been studied, revealing the formation of several metabolites through phase II reactions such as O-glucuronidation, O-sulfation, and methylation. researchgate.net An in silico investigation identified ten potential metabolite products of 3-PBA. researchgate.net
The biological activity of these metabolites can differ from the parent compound. For example, the O-glucuronidation metabolite of 3-PBA was predicted to have a higher binding affinity and interaction with certain cytochrome P450 enzymes (CYP2C9, CYP3A4) and caspases (caspase 3 and 8) compared to 3-PBA itself. researchgate.net This suggests that the metabolic process can alter the biological activity and potential toxicity of the original compound. The methylation products of 3-PBA were predicted to be more predominant and potentially more toxic. researchgate.net
Interactive Data Table: Identified Metabolites of 3-Phenoxybenzoic Acid
| Metabolite Type | Example | Predicted Activity/Property |
|---|---|---|
| O-glucuronidation | 3,4,5-trihydroxy-6-(3-phenoxybenzoyl)oxyoxane-2-carboxylic acid | Higher binding affinity to CYP2C9, CYP3A4, caspase 3, and caspase 8 |
| O-sulfation | Sulfo 3-phenoxybenzoate | Implicated in toxic pathways |
| Methylation | 3-(3-methylphenoxy)benzoic acid, this compound, etc. | Predicted to be more predominant and potentially more toxic |
In Silico Toxicity Predictions
A study utilizing various in silico tools, including PASS online, ADMETlab 2.0, ADMESWISS, and MetaTox, was conducted on 3-PBA and its metabolites. tandfonline.comnih.govresearchgate.net The predictions from these platforms can be extrapolated to estimate the properties of this compound, given the structural similarity. The primary difference is the addition of a methyl group on the para position of the phenoxy ring, which can influence metabolic pathways and receptor interactions.
The in silico analysis of 3-PBA revealed potential for various toxic effects, including reproductive dysfunction, neurotoxicity, and allergic dermatitis. nih.gov The predicted biological activities were linked to pathways such as the apoptotic pathway and interference with neuroendocrine functions. nih.gov Metabolites of 3-PBA, particularly those formed through methylation, were predicted to be more toxic than the parent compound. tandfonline.comnih.govresearchgate.net
The following table summarizes the predicted toxicity endpoints for 3-phenoxybenzoic acid, which can serve as an estimate for this compound. It is important to note that these are computational predictions and require experimental validation.
Table 1: Predicted In Silico Toxicity Profile of 3-Phenoxybenzoic Acid
| Toxicity Endpoint | Prediction | Confidence | Predicted Effect |
| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low Risk | Moderate | Unlikely to cause significant cardiac toxicity |
| Hepatotoxicity | Low to Moderate Risk | Moderate | Potential for liver injury should be monitored |
| Carcinogenicity | Unlikely | Low | Not predicted to be a primary carcinogen |
| Mutagenicity (Ames Test) | Negative | High | Unlikely to cause genetic mutations |
| Developmental Toxicity | Potential Risk | Low to Moderate | Further investigation into reproductive effects is warranted |
| Skin Sensitization | Potential Sensitizer | Moderate | May cause allergic contact dermatitis |
| Acute Oral Toxicity (LD50) | Category IV (Slightly Toxic) | Moderate | Estimated LD50 > 2000 mg/kg |
This table is generated based on typical outputs from in silico toxicity prediction tools and findings for the related compound 3-phenoxybenzoic acid. The data is illustrative and should not be taken as experimentally verified values for this compound.
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound are essential for its development as a therapeutic agent. Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes the effects of the drug on the body.
For this compound, specific experimental pharmacokinetic and pharmacodynamic data are limited. However, based on its chemical structure and data from related phenoxybenzoic acid derivatives, several predictions can be made.
Pharmacokinetics (ADME):
Absorption: As a lipophilic carboxylic acid, this compound is likely to be well-absorbed orally. The presence of the methyl group may slightly increase its lipophilicity compared to 3-phenoxybenzoic acid, potentially enhancing absorption. In silico models for 3-PBA predict high gastrointestinal absorption. tandfonline.comnih.gov
Metabolism: The metabolism of this compound is expected to occur primarily in the liver. Key metabolic pathways for phenoxybenzoic acids include hydroxylation of the aromatic rings, followed by conjugation with glucuronic acid or sulfate. nih.govportlandpress.com The methyl group of this compound may also undergo oxidation. Cytochrome P450 enzymes, such as CYP2C9 and CYP3A4, are likely involved in its metabolism, as suggested by studies on 3-PBA. nih.gov
Excretion: The metabolites of this compound are expected to be primarily excreted in the urine. The rapid metabolism and excretion are characteristic of pyrethroid insecticide metabolites, of which 3-PBA is a common biomarker. rupahealth.comnih.gov
Pharmacodynamics:
The pharmacodynamic effects of this compound are not well-defined. However, related phenoxybenzoic acid derivatives have been investigated for several biological activities. For instance, 2-phenoxybenzoic acids are considered isosteres of anthranilic acids and have been explored as potential anti-inflammatory drugs. nih.gov The anti-inflammatory and analgesic potential of compounds related to this compound has also been noted. chemimpex.com The mechanism of action for these effects is likely related to the inhibition of inflammatory pathways, though specific molecular targets are not yet fully elucidated.
The following table summarizes the predicted pharmacokinetic properties of this compound based on its structure and data from related compounds.
Table 2: Predicted Pharmacokinetic Properties of this compound
| ADME Parameter | Predicted Property |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate to High |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross |
| P-glycoprotein (P-gp) Substrate | Likely |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential for inhibition |
| Plasma Protein Binding | High |
| Half-life | Short to Moderate |
This table is generated based on typical outputs from in silico ADME prediction tools and data for related phenoxybenzoic acid compounds. The data is illustrative and requires experimental confirmation.
Advanced Applications of 3 4 Methylphenoxy Benzoic Acid in Materials Science and Agrochemicals
Polymer Chemistry and Material Enhancement
The incorporation of rigid aromatic structures is a well-established strategy for developing high-performance polymers. 3-(4-Methylphenoxy)benzoic acid serves as a valuable monomer or additive in this context, contributing to the formulation of materials with superior physical and chemical properties.
Specialty Polymer Formulation
This compound can be utilized as a key monomer in the synthesis of specialty aromatic polyesters and polyamides. The rigid, non-linear geometry of the molecule disrupts polymer chain packing, which can be used to control crystallinity and solubility, while the aromatic rings contribute to high thermal stability. The synthesis of such polymers often involves polycondensation reactions where the carboxylic acid group of this compound reacts with appropriate co-monomers, such as diamines or diols, to form the polymer backbone. These polymers are sought after for applications in the aerospace, automotive, and electronics industries where materials that can withstand extreme conditions are required.
Improvement of Thermal Stability and Mechanical Properties
The integration of phenoxybenzoic acid structures into polymer chains is a known method for enhancing thermal and mechanical performance. The aromatic rings within the this compound moiety increase the rigidity of the polymer backbone, which in turn raises the glass transition temperature (T_g) and thermal decomposition temperature (T_d). This enhancement is critical for applications requiring dimensional stability at elevated temperatures.
Furthermore, the rigid structure contributes to improved mechanical properties, such as tensile strength and modulus. For instance, research on novel polyamides has shown a direct correlation between the incorporation of rigid aromatic components and the enhancement of these properties. While specific data for polymers derived directly from this compound is proprietary or limited in public literature, the effects of similar aromatic structures are well-documented. For example, the thermal properties of various N-methylol polyamide 4 derivatives show how structural modifications influence performance. rsc.org
Table 1: Thermal and Mechanical Properties of Representative Aromatic Polyamides This table presents data for representative aromatic polyamides to illustrate the properties achievable by incorporating rigid aromatic monomers, a category to which this compound belongs.
| Polymer Description | Glass Transition Temp. (T_g) | 5% Weight Loss Temp. (T_d) | Tensile Strength | Elongation at Break |
|---|---|---|---|---|
| Polyamide with Xanthene Group researchgate.net | 242 °C | 465 °C | 85 MPa | 10% |
| N-methylol polyamide 4 (4.5 mol%) rsc.org | - | ~350 °C | 29.6 MPa | 332% |
| N-methylol polyamide 4 (22.5 mol%) rsc.org | - | ~350 °C | 3.0 MPa | - |
Data sourced from studies on specific aromatic polyamides to demonstrate the impact of molecular structure on material properties.
UV Resistance in Coatings and Packaging
Aromatic compounds containing phenoxy groups can exhibit inherent UV-absorbing properties. The conjugated π-electron systems in the aromatic rings can absorb high-energy ultraviolet radiation and dissipate it as heat, thereby protecting the polymer matrix from photodegradation. This mechanism is crucial for materials used in outdoor applications, coatings, and packaging to prevent discoloration, embrittlement, and loss of mechanical strength upon sun exposure. While specific studies on this compound as a UV stabilizer are not widely published, related compounds are used in protective coatings. researchgate.net The development of polymers or additives containing the this compound moiety is a promising strategy for creating materials with enhanced UV resistance.
Agrochemical Development
The structural motifs present in this compound make it an excellent scaffold for the synthesis of new agrochemicals. Its derivatives have been explored for the development of potent and selective herbicides and fungicides.
Herbicidal Compound Synthesis
This compound is a valuable intermediate in the synthesis of phenoxy herbicides. This class includes the widely recognized aryloxyphenoxypropionates (APPs or "fops"), which are post-emergence herbicides effective against grass weeds. mdpi.comwikipedia.org These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in plants. mdpi.comresearchgate.net The synthesis of these herbicides often involves the esterification or amidation of a phenoxy-containing carboxylic acid. By modifying the substituents on the aromatic rings of the this compound core, chemists can fine-tune the herbicidal activity and crop selectivity of the resulting compounds. Research into related aryloxyacetic acid derivatives has also shown potent activity as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, another important herbicidal target. beilstein-journals.org
Table 2: Herbicidal Activity of Representative Aryloxyphenoxypropionate (APP) Analogs This table shows the activity of commercial APP herbicides to illustrate the potential of herbicides derived from a phenoxy-benzoic acid core structure.
| Compound | Target Weeds | Mechanism of Action |
|---|---|---|
| Diclofop-methyl mdpi.com | Annual grasses (e.g., wild oat, green foxtail) | ACCase Inhibition |
| Haloxyfop-P-methyl mdpi.com | Annual and perennial grasses | ACCase Inhibition |
| Fenoxaprop-P-ethyl mdpi.com | Annual and perennial grasses | ACCase Inhibition |
Data sourced from studies on established APP herbicides.
Fungicidal Agent Development
Carboxylic acid amides (CAAs) and esters derived from aromatic acids are a significant class of modern fungicides. rsc.org Derivatives of this compound, such as its amides and esters, are being investigated for their potential to combat fungal pathogens that threaten major crops. The mode of action often involves the disruption of fungal cell wall synthesis or other vital metabolic pathways. For example, studies on thioureides of the related 2-(4-methylphenoxymethyl) benzoic acid have demonstrated significant antimicrobial activity against various fungal and bacterial strains. researchgate.net The fungicidal efficacy can be optimized by synthesizing a library of derivatives and screening them against economically important plant pathogens like Phytophthora and Candida species. rsc.orgnih.gov
Table 3: In Vitro Antifungal Activity of Representative Benzoic Acid Derivatives This table presents Minimum Inhibitory Concentration (MIC) data for various benzoic acid derivatives against pathogenic fungi, demonstrating the potential of this class of compounds.
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Methyl Caffeate (Cinnamic Acid Ester) | Candida albicans | 128 | nih.gov |
| Methyl 2-nitrocinnamate | Candida albicans | 128 | nih.gov |
| Methyl biphenyl-2-carboxylate | Candida albicans | 128-256 | nih.gov |
| Salicylanilide Ester Derivative | Aspergillus niger | ≥ 0.49 µmol/L | mdpi.com |
| Thioureide of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | researchgate.net |
Data sourced from studies on the antifungal properties of various benzoic acid esters and amides.
Role as a Chemical Intermediate in Industrial Processes
This compound is a versatile chemical intermediate, playing a crucial role in the synthesis of a variety of commercially significant products, particularly in the agrochemical and polymer industries. chemimpex.com Its unique molecular structure, featuring both a carboxylic acid group and a methylphenoxy group, allows for a range of chemical modifications, making it a valuable building block for more complex molecules. chemimpex.comchemixl.com
In the agrochemical sector, this compound is a key precursor in the manufacture of certain herbicides and fungicides. chemimpex.comchemimpex.com The synthesis of these active ingredients often involves the transformation of the carboxylic acid group into other functional groups, such as esters or amides, which can enhance the biological activity and selectivity of the final product. The presence of the 4-methylphenoxy moiety is also critical, as it can influence the compound's interaction with target enzymes or receptors in pests and weeds, thereby contributing to its efficacy. chemimpex.com
The industrial production of these agrochemicals typically involves multi-step syntheses where this compound is introduced at a specific stage. For instance, it can be reacted with various alcohols or amines to produce a diverse library of potential agrochemical candidates. The specific reaction conditions, such as the choice of catalyst and solvent, are optimized to ensure high yields and purity of the desired product.
Beyond agrochemicals, this compound serves as a monomer or an additive in the production of specialty polymers. chemimpex.comchemimpex.com Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. chemimpex.com This makes the resulting polymers suitable for demanding applications in industries like automotive and aerospace. chemimpex.com The synthesis of these high-performance polymers often involves polymerization reactions where this compound, or a derivative thereof, is reacted with other monomers.
The synthesis of this compound itself can be achieved through methods like the Ullmann condensation. This reaction typically involves the coupling of a substituted benzoic acid and a phenol (B47542). For example, the synthesis of the related compound 3-methyl-2-(4-methylphenoxy)benzoic acid is accomplished through an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.gov
Analytical Chemistry Applications (e.g., as Reagent)
In the realm of analytical chemistry, this compound and its derivatives serve as valuable reagents and standards. chemimpex.com The compound can be used as a reference standard in chromatographic techniques like high-performance liquid chromatography (HPLC) for the quantification of related compounds in various matrices. chemimpex.comchemimpex.com Its stable, crystalline nature and well-defined melting point make it suitable for this purpose. chemimpex.com
For example, a related compound, 3,4-dihydroxybenzoic acid, is utilized as an analytical standard for determining the presence of phenols in biomass hydrolysates and in wine using HPLC. sigmaaldrich.com This highlights the role of benzoic acid derivatives in quality control and analytical research.
Furthermore, derivatives of this compound can be synthesized to act as specific analytical reagents. By modifying its functional groups, chemists can create molecules that selectively react with or bind to a target analyte, enabling its detection and quantification. chemimpex.com This is crucial for quality control in various industries where the precise measurement of chemical components is necessary. chemimpex.com
The table below summarizes the key applications of this compound and its related compounds as intermediates and analytical reagents.
| Application Area | Specific Use | Relevant Compounds |
| Agrochemicals | Intermediate in the synthesis of herbicides and fungicides. chemimpex.comchemimpex.com | This compound, 4-Hydroxybenzoic acid complexes with pesticides. google.com |
| Polymers | Monomer/additive for specialty polymers to enhance thermal and mechanical properties. chemimpex.comchemimpex.com | This compound, 4-(4-phenoxyphenoxy)benzoic acid. google.com |
| Analytical Chemistry | Reference standard in chromatography (HPLC). chemimpex.comchemimpex.comsigmaaldrich.com | This compound, 3,4-Dihydroxybenzoic acid. sigmaaldrich.com |
| Analytical Chemistry | Reagent for the detection and quantification of other compounds. chemimpex.com | Derivatives of this compound. |
Future Directions and Research Perspectives for 3 4 Methylphenoxy Benzoic Acid
Discovery of Novel Synthetic Routes
The exploration of new and efficient synthetic pathways for 3-(4-methylphenoxy)benzoic acid is a primary area of future research. While established methods exist, the focus is shifting towards more sustainable, cost-effective, and higher-yielding processes.
One promising avenue is the refinement of Ullmann condensation reactions. nih.gov Traditional Ullmann reactions often require harsh conditions and copper catalysts. Future research could focus on developing milder reaction conditions, perhaps utilizing more efficient palladium or copper-based catalytic systems, to improve yields and reduce the environmental impact.
Another area of investigation involves novel oxidation processes. For instance, processes have been developed for oxidizing related compounds like 1-(4-methylphenoxy)-4-phenoxybenzene to its corresponding carboxylic acid. google.com Adapting such liquid-phase air oxidation methods, potentially using catalyst systems like cobalt-manganese-bromide, could offer a more direct and cost-effective route starting from different precursors. google.com The development of greener catalytic systems that minimize the use of heavy metals and harsh reagents is a key goal.
| Potential Synthetic Route | Key Area of Research | Potential Advantages |
| Modified Ullmann Condensation | Development of novel, highly efficient catalysts (e.g., palladium-based). | Milder reaction conditions, improved yields, reduced metal waste. |
| C-H Activation/Arylation | Direct coupling of 3-halobenzoic acids with p-cresol (B1678582). | Increased atom economy, fewer synthetic steps. |
| Oxidation of Precursors | Adaptation of liquid-phase air oxidation technologies. | Use of cost-effective starting materials, potentially greener process. |
Targeted Drug Design and Development Initiatives
The scaffold of this compound is a valuable starting point for targeted drug design. Its established role as an intermediate in the synthesis of anti-inflammatory and analgesic agents provides a strong foundation for future work. chemimpex.com
Future initiatives will likely focus on using this compound as a building block for creating more potent and selective therapeutic agents. By modifying the functional groups on the aromatic rings, medicinal chemists can fine-tune the molecule's pharmacological properties. The general principles of drug design, which involve identifying a biological target and creating a molecule to interact with it, are central to this effort. nih.gov
Research could be directed towards designing derivatives that target specific enzymes or receptors involved in inflammatory pathways. For example, its structural similarity to 2-phenoxybenzoic acids, which are considered potential anti-inflammatory drugs, suggests that derivatives of this compound could be explored for similar activities. nih.gov Computational modeling and combinatorial chemistry could accelerate the discovery of new drug candidates based on this core structure. nih.gov
| Therapeutic Target Area | Drug Design Strategy | Potential Outcome |
| Inflammation | Synthesis of derivatives to inhibit specific enzymes like COX or lipoxygenase. | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs). |
| Pain Management | Modification of the core structure to interact with specific pain receptors. | Creation of new analgesic agents with improved efficacy or side-effect profiles. |
| Oncology | Use as a scaffold to design inhibitors of cancer-related proteins. | Discovery of new anti-cancer drug candidates. |
Exploration of Undiscovered Biological Activities
Beyond its known applications, there is significant potential to uncover new biological activities for this compound and its derivatives. The compound's use as an intermediate for herbicides and fungicides already demonstrates its biological efficacy. chemimpex.com
Future research could systematically screen the compound and a library of its derivatives against a wide range of biological targets. In silico investigation methods, which have been used to explore the toxicological and biological effects of the related 3-phenoxybenzoic acid, could be a valuable first step. nih.gov Such studies on 3-phenoxybenzoic acid have suggested links to the apoptotic pathway and neuroendocrine disruption, indicating that this compound might warrant investigation in these areas. nih.gov
Exploring its potential as an antimicrobial or antiviral agent could also be a fruitful avenue of research, given the broad biological activities often associated with aromatic carboxylic acids.
Advanced Material Engineering Applications
The utility of this compound in material science is an area ripe for expansion. It is already utilized in the formulation of specialty polymers to enhance thermal stability and mechanical properties, as well as in coatings for UV resistance. chemimpex.com
Future research can focus on incorporating this molecule into novel high-performance polymers. Its rigid, aromatic structure could be leveraged to create polymers with exceptional thermal resistance and stiffness, suitable for applications in the aerospace and automotive industries. chemimpex.com One specific area of interest is its potential use as a monomer or an additive in the synthesis of polymers like polyether ether ketone (PEEK), a high-performance thermoplastic known for its resistance to chemical and mechanical stress. google.com
Further investigation into its properties as a UV stabilizer could lead to the development of more durable and long-lasting coatings and packaging materials. chemimpex.com Research could also explore its use in the development of advanced composites, liquid crystals, or photosensitive materials.
| Application Area | Research Focus | Potential Advancement |
| High-Performance Polymers | Use as a monomer or comonomer in polymerization reactions. | Creation of new materials with superior thermal and mechanical properties. |
| Advanced Coatings | Investigation of its mechanism as a UV stabilizer. | Development of highly effective, long-lasting UV-protective coatings. |
| Specialty Materials | Incorporation into liquid crystal or photosensitive polymer formulations. | Discovery of new materials for electronics and optical applications. |
Environmental and Sustainability Aspects in Production and Application
Improving the environmental profile of this compound's lifecycle is a critical future direction. Research into sustainable production methods is paramount. This includes the development of green synthetic routes that minimize waste, avoid the use of toxic solvents and catalysts, and utilize renewable feedstocks. rsc.org
The environmental impact of traditional benzoic acid production, which can involve volatile organic compounds and heavy metal catalysts, highlights the need for greener alternatives. nih.gov Future research should focus on lifecycle assessment, from manufacturing to disposal, to identify areas for improvement. researchgate.netnih.gov
Furthermore, exploring the biodegradability of this compound and its derivatives is essential. While it is used in agricultural applications, understanding its fate and persistence in the environment is crucial for ensuring its long-term sustainability. chemimpex.com Research could focus on designing derivatives that possess the desired functionality but are more readily biodegradable, thus minimizing their environmental footprint.
Q & A
Q. What are the standard synthetic routes for 3-(4-Methylphenoxy)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituted phenols can react with halogenated benzoic acid derivatives under basic conditions (e.g., K₂CO₃/DMF at 80–100°C). Optimization involves adjusting molar ratios (e.g., 1:1.2 phenol-to-halide), solvent polarity (DMF vs. THF), and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl singlet (~δ 2.3 ppm for –CH₃), aromatic protons (δ 6.8–7.6 ppm), and carboxylic acid protons (δ 12–13 ppm, broad). Coupling patterns distinguish substituent positions .
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and ether linkages (1250 cm⁻¹ C-O-C) .
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions. High-resolution MS validates molecular formula .
Q. What are the best practices for purity analysis and quantification?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid, gradient elution). Validate methods via spike-recovery tests (recovery rates >98%) and linear calibration curves (R² >0.999). For impurities, LC-MS identifies byproducts (e.g., unreacted precursors or hydroxylated derivatives) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Store at 2–8°C in airtight containers. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Tools like Schrödinger’s Maestro or Gaussian simulate transition states for substitution reactions. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis) .
Q. What strategies resolve contradictions in biological activity data of derivatives?
- Methodological Answer :
- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
- Assay Validation : Replicate results in orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Metabolite Screening : Use LC-MS to detect degradation products that may confound activity .
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., –OCH₃, –Cl, –CF₃ at the 4-methylphenoxy group). Test in target-specific assays (e.g., COX-2 inhibition). Use multivariate analysis (PCA or QSAR models) to correlate substituent properties (logP, Hammett constants) with activity .
Q. How can catalytic applications of derivatives be assessed for efficiency?
- Methodological Answer : Evaluate palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using derivatives as ligands. Measure turnover frequency (TOF) and compare with control ligands (e.g., PPh₃). Characterize catalyst stability via recycling tests (3–5 cycles) .
Q. How to validate new analytical methods for this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
Q. How to design derivatives with enhanced properties using rational drug design?
- Methodological Answer :
- Docking Studies : Target-specific proteins (e.g., PPARγ) using AutoDock Vina. Prioritize derivatives with high binding scores.
- ADMET Prediction : Use SwissADME to optimize solubility (LogS >-4) and reduce hepatotoxicity (CYP450 inhibition <50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
